2,2,4-Trimethyl-1-(3-methylbenzoyl)-1,2-dihydroquinolin-6-yl 4-fluorobenzoate
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Overview
Description
2,2,4-Trimethyl-1-(3-methylbenzoyl)-1,2-dihydroquinolin-6-yl 4-fluorobenzoate is an organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, featuring a quinoline core with various substituents, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1-(3-methylbenzoyl)-1,2-dihydroquinolin-6-yl 4-fluorobenzoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting with aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Introduction of Substituents: The methyl groups and benzoyl group can be introduced through Friedel-Crafts alkylation and acylation reactions.
Formation of the Ester: The final step involves esterification with 4-fluorobenzoic acid under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions for large-scale synthesis. This includes using efficient catalysts, controlling reaction temperatures, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction of the quinoline core can yield dihydroquinoline derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or bromine (Br2) for bromination.
Major Products
Oxidation: Carboxylic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are used as ligands in catalytic reactions.
Organic Synthesis: They serve as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Some quinoline derivatives exhibit antimicrobial properties.
Anticancer Agents: Research has shown potential anticancer activity in certain quinoline compounds.
Medicine
Pharmaceuticals: Quinoline derivatives are used in the development of drugs for malaria, bacterial infections, and cancer.
Industry
Materials Science: These compounds are used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1-(3-methylbenzoyl)-1,2-dihydroquinolin-6-yl 4-fluorobenzoate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
The unique combination of substituents in 2,2,4-Trimethyl-1-(3-methylbenzoyl)-1,2-dihydroquinolin-6-yl 4-fluorobenzoate may confer specific properties, such as enhanced biological activity or improved stability, distinguishing it from other quinoline derivatives.
Properties
Molecular Formula |
C27H24FNO3 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
[2,2,4-trimethyl-1-(3-methylbenzoyl)quinolin-6-yl] 4-fluorobenzoate |
InChI |
InChI=1S/C27H24FNO3/c1-17-6-5-7-20(14-17)25(30)29-24-13-12-22(15-23(24)18(2)16-27(29,3)4)32-26(31)19-8-10-21(28)11-9-19/h5-16H,1-4H3 |
InChI Key |
VUXUBGRWFYWMNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C3=C(C=C(C=C3)OC(=O)C4=CC=C(C=C4)F)C(=CC2(C)C)C |
Origin of Product |
United States |
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